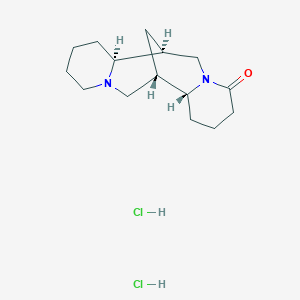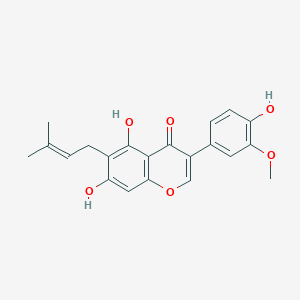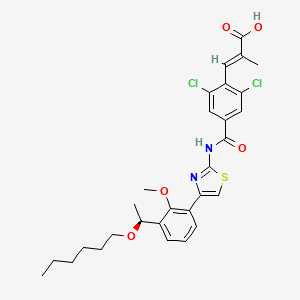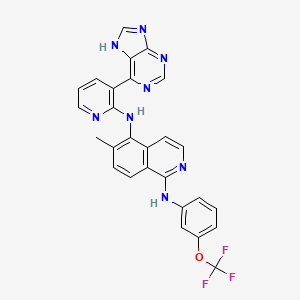
N1-(7-氯喹啉-4-基)-N2-(2-((7-氯喹啉-4-基)氨基)乙基)-N2-甲基乙烷-1,2-二胺
描述
Synthesis Analysis
The synthesis of this compound involves key steps like the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species, which is then treated with an electrophile .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H12ClN3/c12-8-1-2-9-10 (15-6-4-13)3-5-14-11 (9)7-8/h1-3,5,7H,4,6,13H2, (H,14,15) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.69 . It has a high GI absorption, is BBB permeant, and is an inhibitor of CYP1A2 and CYP3A4 . Its water solubility is 0.19 mg/ml .科学研究应用
抗疟疾和抗病毒活性
包括N1-(7-氯喹啉-4-基)-N2-(2-((7-氯喹啉-4-基)氨基)乙基)-N2-甲基乙烷-1,2-二胺在内的化合物显示出作为抗疟疾和抗病毒药物的潜力。Mizuta等人(2023年)的研究报告合成了对恶性疟原虫菌株具有强效影响并对甲型流感病毒和SARS-CoV-2具有体外活性的7-氯-4-氨基喹啉衍生物。这突显了这些化合物在治疗疟疾和病毒共感染中的潜力 (Mizuta et al., 2023)。
腐蚀抑制
在材料科学领域,Ogunyemi等人(2020年)使用密度泛函理论研究了包括N1-(7-氯喹啉-4-基)-N2-(2-((7-氯喹啉-4-基)氨基)乙基)-N2-甲基乙烷-1,2-二胺在内的氯喹衍生物的腐蚀抑制潜力。他们发现这些化合物的电子结构与其抑制腐蚀效果之间存在相关性,暗示了它们在保护金属免受腐蚀方面的潜在用途 (Ogunyemi et al., 2020)。
抗疟活性
Kondaparla等人(2017年)设计并合成了新型双喹啉化合物,包括N1-(7-氯喹啉-4-基)乙烷-1,2-二胺的衍生物,显示出对恶性疟原虫氯喹耐药菌株的显著体外抗疟活性。这项研究表明了这些化合物作为新型抗疟疾药物的潜力 (Kondaparla et al., 2017)。
癌症研究中的AKT1抑制
在癌症研究中,Ghanei等人(2016年)合成了N1,N4-双((2-氯喹啉-3-基)亚甲基)苯-1,4-二胺衍生物,并将其评估为潜在的AKT1抑制剂。AKT1是参与癌症进展的酶,该研究对这些化合物的抑制潜力的发现在癌症治疗中可能具有重要意义 (Ghanei et al., 2016)。
安全和危害
作用机制
Target of Action
Lys01, also known as “1391426-22-4 (free base)”, “LYS01 free base”, or “N1-(7-Chloroquinolin-4-yl)-N2-(2-((7-chloroquinolin-4-yl)amino)ethyl)-N2-methylethane-1,2-diamine”, primarily targets autophagy proteins . Autophagy is a cellular process that degrades and recycles cellular components to maintain homeostasis and adapt to metabolic stress .
Mode of Action
Lys01 acts as an autophagy inhibitor . It inhibits the process of autophagy by impairing lysosomal function . Lys01 is a dimeric form of Chloroquine (HY-17589A), and it is more potent than Hydroxychloroquine (HCQ) in inhibiting autophagy .
Biochemical Pathways
The primary biochemical pathway affected by Lys01 is the autophagy-lysosome pathway . By inhibiting autophagy, Lys01 disrupts the degradation and recycling of cellular components, which can lead to the accumulation of damaged proteins and organelles, and ultimately cell death .
Pharmacokinetics
It is known that lys01, compared to hcq, more potently accumulates within and deacidifies the lysosome . This suggests that Lys01 may have a high cellular uptake and a strong ability to cross cellular membranes to reach its target site, the lysosome .
Result of Action
Lys01 has been shown to inhibit cell viability in various cell lines, including 1205Lu, c8161, LN229, and HT-29, with IC50s of 3.6, 3.8, 7.9, and 6.0 μM respectively . This suggests that Lys01 can induce cell death by inhibiting autophagy, making it a potential candidate for anticancer research .
Action Environment
The efficacy of Lys01 can be influenced by the pH of the environment. In acidic conditions, such as those found in the tumor microenvironment, Lys01 retains its autophagy-inhibiting activity . This is in contrast to Chloroquine, which loses its activity under acidic conditions . This suggests that Lys01 could be particularly effective in targeting cancer cells in the acidic tumor microenvironment .
属性
IUPAC Name |
N-(7-chloroquinolin-4-yl)-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5/c1-30(12-10-28-20-6-8-26-22-14-16(24)2-4-18(20)22)13-11-29-21-7-9-27-23-15-17(25)3-5-19(21)23/h2-9,14-15H,10-13H2,1H3,(H,26,28)(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQVCRQXSYPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC1=C2C=CC(=CC2=NC=C1)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lys01 interact with its target and what are the downstream effects?
A1: Lys01 functions as an autophagy inhibitor by accumulating within lysosomes and increasing their pH (deacidification) []. This deacidification disrupts the lysosomal degradation process that is crucial for autophagy, effectively inhibiting the breakdown and recycling of cellular components. This inhibition of autophagy can then lead to the accumulation of damaged organelles and proteins within the cell, ultimately contributing to cancer cell death. The research highlights that Lys01 is significantly more potent in inhibiting autophagy compared to hydroxychloroquine (HCQ), a drug currently being investigated in clinical trials for similar purposes [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of Lys01 and how specific structural features contribute to its potency as an autophagy inhibitor?
A2: The research emphasizes the importance of several structural motifs in Lys01 for its enhanced autophagy inhibition compared to chloroquine (CQ) and HCQ []. * Presence of two aminoquinoline rings: This structural feature is crucial for Lys01's increased potency compared to CQ, which only has one such ring.* Triamine linker: This linker connecting the two aminoquinoline rings plays a vital role in Lys01's activity.* C-7 chlorine: The presence of chlorine at the C-7 position on the aminoquinoline rings further contributes to the compound's potency as an autophagy inhibitor.
Q3: What evidence suggests that Lys01 specifically targets autophagy in vivo?
A3: The study demonstrated that at the highest dose tested, Lys05 (a water-soluble salt of Lys01) induced Paneth cell dysfunction in mice []. This specific intestinal phenotype is remarkably similar to that observed in mice and humans with genetic defects in the autophagy gene ATG16L1. This observation provides compelling in vivo evidence supporting Lys01's targeted activity on the autophagy pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(2-bromobenzoyl)phenoxy]-N-pyridin-3-ylacetamide](/img/structure/B608682.png)



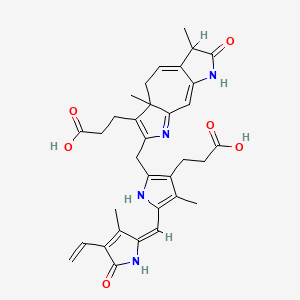

![6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-](/img/structure/B608692.png)
